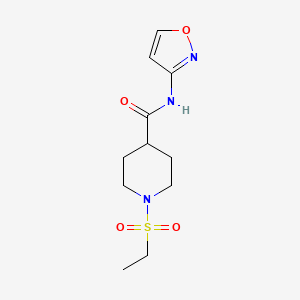

![molecular formula C14H21N5O B5556560 3-丙基-N-[(1-丙基-1H-咪唑-2-基)甲基]-1H-吡唑-5-甲酰胺](/img/structure/B5556560.png)

3-丙基-N-[(1-丙基-1H-咪唑-2-基)甲基]-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole and imidazole derivatives often involves multi-step reactions, including functionalization, cyclization, and condensation processes. Studies such as those by İ. Yıldırım et al. (2005) provide insights into the functionalization reactions of related compounds, highlighting the versatility of pyrazole derivatives in synthesis through various reaction pathways, including reactions with diamines and acid chlorides to yield corresponding carboxamides and imidazo derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole and imidazole derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For instance, K. Kumara et al. (2018) elucidated the structure of a novel pyrazole derivative, confirming the twisted conformation between its rings through X-ray diffraction studies. This research demonstrates the importance of molecular geometry and electronic structure in understanding the chemical behavior of such compounds (Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of pyrazole and imidazole derivatives is influenced by their functional groups and molecular structure. The study by M. Martins et al. (2002) on the synthesis of 3-methylisoxazole-5-carboxamides showcases the diverse chemical reactions these compounds can undergo, including isomerization and reactions with different substituents to yield various derivatives, demonstrating their broad chemical reactivity (Martins et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole and imidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in material science and pharmaceuticals. Research by K. Kumara et al. (2018) on another pyrazole derivative highlighted its thermal stability and supramolecular structure, providing valuable information for the development of materials based on these compounds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for the chemical and biological applications of pyrazole and imidazole derivatives. Studies such as those by Gavin McLaughlin et al. (2016) provide insight into the synthesis and characterization of related compounds, shedding light on their chemical behavior and potential as research chemicals or pharmaceutical intermediates (McLaughlin et al., 2016).

科学研究应用

DNA识别和结合

已证明含有咪唑(Im)和吡咯(Py)单元的多酰胺靶向特定的DNA序列,影响基因表达,并可能作为癌症等疾病的治疗剂。这些化合物通过其结构设计可以选择性地与DNA序列结合,展示了吡咯-咪唑多酰胺在DNA识别方面的用途广泛(Swalley, Baird, & Dervan, 1996).

合成方法

已经对咪唑和三唑并吡啶的合成进行了研究,展示了可用于合成复杂分子(如“3-丙基-N-[(1-丙基-1H-咪唑-2-基)甲基]-1H-吡唑-5-甲酰胺”)的方法。这些方法强调了当前合成策略在创建具有潜在生物活性的杂环化合物方面的效率和多功能性(Ramesha 等人,2016).

抗癌应用

已经评估了源自吡唑并吡啶酮骨架的化合物的抗癌特性。例如,一系列1H-吡唑并[4,3-d]嘧啶-7(6H)-酮通过抑制mTOR(一种参与细胞生长和增殖的关键蛋白)表现出显着的抗癌活性。这表明可以探索结构相关的化合物及其潜在的抗癌应用(Reddy 等人,2014).

药物发现和开发

在药物化学领域,已经研究了化合物的结构修饰以减少醛氧化酶 (AO) 的代谢。这与具有咪唑[1,2-a]嘧啶部分的化合物尤其相关,因为修饰可以提高它们的药物特性和功效。此类研究突出了化学修饰在新治疗剂开发中的重要性(Linton 等人,2011).

作用机制

未来方向

属性

IUPAC Name |

5-propyl-N-[(1-propylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O/c1-3-5-11-9-12(18-17-11)14(20)16-10-13-15-6-8-19(13)7-4-2/h6,8-9H,3-5,7,10H2,1-2H3,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMPWGQUTNXFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCC2=NC=CN2CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)